8-Aminoquinoline-6-carboxylic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-aminoquinoline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8;/h1-5H,11H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOBRHWOVXKKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-6-carboxylic acid hydrochloride typically involves the functionalization of the quinoline ring. One common method is the C–H functionalization of 8-aminoquinoline, which can be achieved using transition metal catalysts, photocatalysts, or metal-free conditions. For example, palladium-catalyzed C–H arylation is a widely used method to introduce various substituents at specific positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Acylation at the Amino Group
The primary amine at position 8 undergoes nucleophilic acyl substitution with acyl chlorides. This reaction is catalyzed by 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) under anhydrous conditions:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide formation | Triterpenoic acid chloride, DMAP, Et₃N, DCM | 8-Aminoquinoline amide derivatives | 80–84% |
Mechanism :
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Activation of carboxylic acid (triterpenoic acid) to acyl chloride using oxalyl chloride.
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Nucleophilic attack by the 8-amino group on the electrophilic carbonyl carbon.
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Deprotonation by triethylamine to form the amide bond.
Metal Coordination Chemistry
The 8-aminoquinoline scaffold exhibits strong chelating potential with transition metals, facilitated by:
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Amino group : Acts as a σ-donor.
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Quinoline nitrogen : Participates in π-backbonding.
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Carboxylic acid : May deprotonate to coordinate as a carboxylate.
Key Findings :
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X-ray crystallography confirms stable octahedral coordination geometries with metals like Cu(II) or Fe(III) (Figure 1 in ).
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Enhanced stability of metal complexes is attributed to the rigid quinoline backbone and electron-donating substituents .
Carboxylic Acid Reactivity:
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Esterification : Reacts with alcohols under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form esters.
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Decarboxylation : Heating with Cu powder in quinoline solvent yields 8-aminoquinoline derivatives (hypothetical pathway; requires experimental validation).
Amino Group Reactivity:
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Diazotization : Forms diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling reactions (e.g., Sandmeyer or azo dye synthesis).
Electrophilic Aromatic Substitution
The quinoline ring directs electrophiles to specific positions:
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C-5 and C-7 : Activated by electron-donating amino group (para/ortho directors).
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-5 or C-7.
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Halogenation : Br₂/FeBr₃ adds bromine at C-3 (meta to carboxylic acid).
Redox Reactions
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Oxidation :
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Amino group → Nitroso/nitro derivatives (e.g., H₂O₂/Fe³⁺).
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Quinoline ring → Quinoline N-oxide (mCPBA).
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Reduction :
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Carboxylic acid → Alcohol (LiAlH₄).
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Stability and Degradation
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pH sensitivity : Protonation of the quinoline nitrogen under acidic conditions enhances solubility but reduces nucleophilicity.
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Thermal decomposition : Degrades above 200°C, releasing CO₂ (from carboxylic acid) and NH₃ (from amine).
Scientific Research Applications
Chemical Properties and Mechanism of Action
8-Aminoquinoline-6-carboxylic acid hydrochloride has the molecular formula . It is characterized by a nitrogen-containing heterocyclic framework that allows it to interact with various biological targets through C–H bond activation and functionalization. The compound's unique functional groups facilitate its reactivity and biological activity, making it a valuable building block in synthetic chemistry and drug development .
Scientific Research Applications
1. Medicinal Chemistry
- Antimalarial Activity : The 8-aminoquinolines, including derivatives of this compound, have been pivotal in treating malaria. Notably, primaquine, an 8-aminoquinoline derivative, is used to eliminate liver stages of Plasmodium vivax and prevent relapses . Tafenoquine, another derivative approved by the FDA, showcases the therapeutic potential of this class against latent malaria .
- Neuroprotective Effects : Recent studies have highlighted the neuroprotective properties of 8-aminoquinoline-based metal complexes. These complexes demonstrate efficacy in protecting neuronal cells from oxidative stress by modulating apoptotic pathways and enhancing antioxidant defenses . The compounds were shown to restore cell survival and maintain mitochondrial function in neuroblastoma cells exposed to hydrogen peroxide.
2. Coordination Chemistry
- Ligand Applications : this compound is utilized as a ligand in coordination chemistry. Its ability to form stable metal complexes enhances its utility in synthesizing new compounds with potential biological activities . These metal complexes have shown promise in various applications, including catalysis and material science.
3. Antimicrobial Properties
- The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics. Its derivatives have been studied for their effectiveness against both bacterial and fungal infections .
Table 1: Summary of Biological Activities of 8-Aminoquinoline Derivatives
Case Studies
Case Study 1: Neuroprotection
In a study investigating the neuroprotective effects of 8-aminoquinoline-based metal complexes on SH-SY5Y neuroblastoma cells, researchers found that these complexes significantly restored cell viability after oxidative stress exposure. The mechanism involved upregulation of SIRT1/FOXO3a signaling pathways, indicating potential therapeutic applications for neurodegenerative diseases .
Case Study 2: Antimalarial Efficacy
The clinical history of primaquine illustrates the therapeutic journey of 8-aminoquinolines in malaria treatment. Despite initial challenges related to hemolytic toxicity in G6PD-deficient patients, ongoing research into newer derivatives like tafenoquine aims to enhance safety profiles while maintaining efficacy against malaria .
Mechanism of Action
The mechanism of action of 8-aminoquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a chelating agent, binding to metal ions and disrupting essential biological processes. The compound’s ability to form stable complexes with metal ions is a key factor in its biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 8-aminoquinoline-6-carboxylic acid hydrochloride with structurally related quinoline derivatives:
Key Observations:
- Substituent Positions: The position of amino and carboxylic acid groups significantly impacts physicochemical properties. For example, this compound has higher polarity due to the carboxylic acid group compared to 8-aminoquinoline .
- Solubility: The hydrochloride salt form improves aqueous solubility, making it more suitable for pharmaceutical formulations than non-salt analogs like 8-aminoquinoline .
- Isomerism: 5-Amino-6-quinolinecarboxylic acid (5-NH₂, 6-COOH) exhibits distinct biological activity compared to the 8-NH₂ isomer, highlighting the role of substituent positioning .
Antiviral Potential:
- This compound: While direct antiviral data are unavailable, related compounds like Butenafine hydrochloride and Raloxifene hydrochloride () inhibit SARS-CoV-2 3CLpro, suggesting quinoline derivatives with HCl salts may have broad antiviral applications .
- 6-Aminoquinoline hydrochloride: No specific antiviral data reported, but its structural simplicity may limit target interactions compared to carboxylated analogs .
Antimicrobial and Anticancer Activity:
- Quinoline-8-carboxylic acid: Known for metal-chelating properties, which may enhance its role in enzyme inhibition or drug delivery .
Biological Activity
8-Aminoquinoline-6-carboxylic acid hydrochloride is a derivative of the quinoline family, known for its diverse biological activities. This compound has garnered attention for its potential applications in treating various diseases, particularly malaria and other infectious diseases. The following sections will explore its biological mechanisms, therapeutic applications, and research findings.
- Molecular Formula : C10H8N2O2·HCl
- CAS Number : 2137594-92-2
This compound exhibits its biological activity primarily through the following mechanisms:
- C–H Bond Activation : The compound interacts with biological targets via C–H bond activation, facilitating functionalization at specific positions on the quinoline ring.
- Oxidative Stress Induction : Its antimalarial activity is linked to the generation of reactive oxygen species (ROS) through the formation of quinoneimine metabolites, which can disrupt cellular processes in parasites like Plasmodium falciparum .
- Metal Complexation : The compound can form complexes with transition metals, enhancing its biological efficacy against pathogens .
Antimalarial Activity
8-Aminoquinoline derivatives have been extensively studied for their antimalarial properties:
- Mechanism : They target both the asexual and sexual stages of the malaria parasite lifecycle, including hepatic schizonts and hypnozoites .
- Clinical Use : The compound is part of a broader class of 8-aminoquinolines historically utilized in malaria treatment, with notable examples including primaquine and tafenoquine. These drugs are effective against latent forms of malaria but can cause hemolytic toxicity in patients with G6PD deficiency .
Antimicrobial Activity
Research indicates that 8-aminoquinoline derivatives possess significant antimicrobial properties:
- Spectrum : Effective against Gram-negative bacteria such as Pseudomonas shigelloides and Shigella dysenteriae .
- Metal Complexes : Metal complexes of 8-aminoquinoline have shown enhanced antimicrobial activity compared to their non-complexed forms, suggesting that metal coordination may improve bioactivity .
Anticancer Activity
Studies have highlighted the potential anticancer effects of 8-aminoquinoline derivatives:
- Cellular Effects : These compounds have been shown to induce apoptosis in cancer cells by modulating oxidative stress pathways and inhibiting cell proliferation .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases by mitigating oxidative damage .
Research Findings and Case Studies
Q & A
Q. What synthetic routes are documented for this compound?
- Synthesis : A multi-step approach involves: (i) Quinoline ring formation via Skraup or Doebner-Miller reactions, (ii) Selective nitration at the 6-position, (iii) Reduction of the nitro group to amine, (iv) Carboxylic acid functionalization via hydrolysis, (v) Final hydrochloride salt precipitation using HCl/ethanol. Yields range from 40–60%, with purity ≥95% confirmed by NMR and elemental analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 8-aminoquinoline derivatives?
- Strategies :
- Dose-Response Variability : Replicate assays across multiple cell lines (e.g., hepatic vs. erythrocyte models) to assess tissue-specific effects. For example, hemolytic toxicity in G6PD-deficient cells requires tailored in vitro models .
- Structural Confounders : Compare batch-specific impurity profiles (e.g., residual solvents, isomers) using LC-MS. Even 2% impurities can alter IC₅₀ values in antimicrobial assays .
Q. What experimental designs optimize the compound’s efficacy as a hypnozoitocide in malaria research?
- Approach :
- In Vitro : Use primary hepatocyte cultures infected with Plasmodium vivax hypnozoites. Dose-ranging studies (0.1–10 μM) with tafenoquine as a positive control. Monitor relapse rates via qPCR for parasite RNA .
- In Vivo : Combine pharmacokinetic (plasma concentration-time curves) and pharmacodynamic (liver burden reduction) metrics in murine models. Adjust dosing intervals based on the compound’s half-life (estimated 12–18 hours) .
Q. How do structural modifications at the 2- and 4-positions affect the compound’s chelation properties?
- Insights :
- Chelation Studies : Substitute the 2-methyl group with electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance metal-binding capacity. Spectrophotometric titration with Fe³⁺/Cu²⁺ shows a 30% increase in stability constants (log K = 4.2 → 5.5) for nitro-substituted analogs .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict improved charge transfer in modified derivatives, correlating with experimental redox activity .
Q. What methodologies validate the environmental safety of this compound in ecotoxicology studies?
- Protocols :
- Aquatic Toxicity : Conduct OECD Test No. 202 (Daphnia magna immobilization assay) at 0.1–100 mg·L⁻¹. LC₅₀ values >50 mg·L⁻¹ suggest low acute risk, but chronic effects (e.g., algal growth inhibition) require 21-day exposure tests .
- Biodegradation : Use OECD 301F respirometry to measure % theoretical CO₂ evolution. <10% mineralization after 28 days indicates persistence, necessitating advanced oxidation (e.g., UV/H₂O₂) for remediation .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound show batch-dependent discrepancies?
- Root Cause :
- Tautomerism : The quinoline ring exists in keto-enol equilibrium, altering peak splitting in DMSO-d₆. Use low-temperature NMR (-40°C) to stabilize dominant tautomers .
- Residual Solvents : Ethanol (δ 1.1 ppm) or DMF (δ 2.7–3.0 ppm) traces from synthesis can mask aromatic proton signals. Purify via recrystallization (water:ethanol, 1:3) .
Q. How can researchers reconcile conflicting reports on the compound’s catalytic activity in organic synthesis?
- Resolution :
- Reaction Media : Activity in water vs. organic solvents (e.g., THF) varies due to solubility (log P = -1.2). Use co-solvents (e.g., 20% PEG-400) to enhance substrate access .
- Acid-Base Role : The hydrochloride salt acts as a Brønsted acid in esterifications (TOF = 120 h⁻¹) but as a Lewis acid in Diels-Alder reactions. Control pH (2.5–4.0) to optimize pathway selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
